molecular formula C12H19N3O2 B13483623 5-(Cyclohexylamino)-1,3-dimethyl-1h-pyrazole-4-carboxylic acid

5-(Cyclohexylamino)-1,3-dimethyl-1h-pyrazole-4-carboxylic acid

Cat. No.: B13483623
M. Wt: 237.30 g/mol
InChI Key: UMZFLGQSKJGRBW-UHFFFAOYSA-N
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Description

5-(Cyclohexylamino)-1,3-dimethyl-1h-pyrazole-4-carboxylic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of a cyclohexylamino group, two methyl groups, and a carboxylic acid group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclohexylamino)-1,3-dimethyl-1h-pyrazole-4-carboxylic acid typically involves the reaction of cyclohexylamine with 1,3-dimethyl-1H-pyrazole-4-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the reaction. The process may involve steps such as heating, stirring, and purification to obtain the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and efficiency. The process may include the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclohexylamino)-1,3-dimethyl-1h-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

5-(Cyclohexylamino)-1,3-dimethyl-1h-pyrazole-4-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Cyclohexylamino)-1,3-dimethyl-1h-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A primary aliphatic amine consisting of cyclohexane carrying an amino substituent.

    1,3-Dimethyl-1H-pyrazole-4-carboxylic acid: A pyrazole derivative with two methyl groups and a carboxylic acid group.

Uniqueness

5-(Cyclohexylamino)-1,3-dimethyl-1h-pyrazole-4-carboxylic acid is unique due to the combination of its cyclohexylamino group and pyrazole ring structure. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C12H19N3O2

Molecular Weight

237.30 g/mol

IUPAC Name

5-(cyclohexylamino)-1,3-dimethylpyrazole-4-carboxylic acid

InChI

InChI=1S/C12H19N3O2/c1-8-10(12(16)17)11(15(2)14-8)13-9-6-4-3-5-7-9/h9,13H,3-7H2,1-2H3,(H,16,17)

InChI Key

UMZFLGQSKJGRBW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C(=O)O)NC2CCCCC2)C

Origin of Product

United States

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